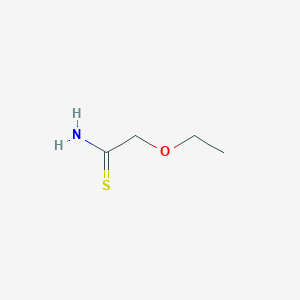

2-Ethoxyethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-2-6-3-4(5)7/h2-3H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWYVXBZSGQAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Ethoxyethanethioamide

Kinetic Studies of 2-Ethoxyethanethioamide Transformations

Kinetic studies are pivotal in elucidating the step-by-step sequence of a chemical reaction. For transformations involving this compound, such studies would focus on measuring reaction rates under various conditions to determine the rate law and activation parameters.

The rate law for a reaction involving this compound would describe the mathematical relationship between the reaction rate and the concentration of reactants. For instance, the hydrolysis of thioamides, such as thioacetamide (B46855), has been shown to be dependent on the concentration of both the thioamide and hydronium ions, following a rate law of the form: Rate = k[H⁺][CH₃CSNH₂] chegg.com. It is plausible that the hydrolysis of this compound would follow a similar second-order rate law.

Experimental determination of the rate law would involve systematically varying the concentrations of this compound and other reactants while monitoring the reaction progress. Once the rate law and the rate constant (k) are determined at different temperatures, the activation parameters—activation energy (Ea) and entropy of activation (ΔS‡)—can be calculated using the Arrhenius and Eyring equations. For the reaction of thioamides with α-halo ketones, activation energies have been determined to be in the range of 33-49 kJ/mol researchgate.netresearchgate.net.

Table 1: Representative Activation Parameters for Thioamide Reactions

| Reaction Type | Thioamide | Ea (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| Reaction with α-halo ketone | Thiobenzamide | 48.8 | Negative |

Note: This data is representative of the thioamide class of compounds and is intended to provide an expected range for this compound.

A negative entropy of activation, as is often observed in reactions of thioamides, suggests a more ordered transition state compared to the reactants, which is consistent with a mechanism involving the association of two or more molecules in the rate-determining step researchgate.net.

The rate of transformations involving this compound is expected to be significantly influenced by the reaction medium and conditions.

Solvent: The polarity and hydrogen-bonding capability of the solvent can affect reaction rates. For reactions involving charged intermediates or transition states, polar solvents can offer stabilization, thereby accelerating the reaction. The choice of solvent is critical, with solvents like toluene (B28343) and THF often being optimal for certain thioamide reactions nih.gov. In some cases, deep eutectic solvents (DESs) have been used as green and effective media for thioamide synthesis, where they can also act as catalysts and stabilize reactive intermediates rsc.org.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate constant, as described by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The effect of temperature on the reaction between thioamides and 3-chloroacetylacetone has been studied to determine thermodynamic parameters researchgate.net.

Catalysis: Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy. Thioamide reactions can be catalyzed by acids, bases, or metal ions. For example, the hydrolysis of thioamides can be promoted by gold(III) complexes rsc.orgrsc.org. The synthesis of thioamides via the Willgerodt-Kindler reaction, for instance, can be performed under catalyst- and solvent-free conditions, although catalysts can enhance reaction rates and yields researchgate.net. The use of a copper catalyst has been shown to be essential in preventing racemization during the synthesis of thioamide peptides nih.gov.

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathway involves identifying all the steps, including the formation and consumption of intermediates, leading from reactants to products.

A common feature in the reactions of thioamides and their synthesis is the involvement of reactive intermediates. In several synthetic routes to thioamides, an activated thioacyl species is a key intermediate. For example, in the reaction of nitroalkanes with amines and elemental sulfur to form thioamides, mechanistic studies support the intermediacy of a thioacyl species researchgate.netnih.govdntb.gov.uaresearchgate.net. This intermediate is then trapped by an amine to yield the final thioamide product.

The transition state is the highest energy point along the reaction coordinate between reactants and products. Its structure and energy determine the activation energy of the reaction. While experimental characterization of transition states is challenging, computational methods such as Density Functional Theory (DFT) are powerful tools for their analysis.

For reactions of this compound, transition state analysis would provide insights into the geometry of the reacting molecules at the point of highest energy. For example, in a nucleophilic addition to the thioamide carbon, the transition state would involve the partial formation of a new bond with the nucleophile and partial breaking of the C=S double bond. The energy profile for a reaction maps the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. This profile provides a visual representation of the kinetics and thermodynamics of the reaction.

When a reaction creates a new stereocenter, the stereochemical outcome becomes an important aspect of the mechanism. For reactions involving this compound, if the α-carbon were to become a stereocenter, the reaction could proceed with a specific stereoselectivity.

In the context of thioamide chemistry, maintaining stereochemical integrity is particularly important in peptide synthesis, where the thioamide bond is used as an amide isostere chemrxiv.org. The acidity of the α-proton in thioamides is higher than in amides, which can increase the risk of epimerization under basic conditions nih.gov. Therefore, reaction conditions must be carefully controlled to preserve the desired stereochemistry.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In reactions that can form multiple diastereomers, the relative energies of the diastereomeric transition states determine the product ratio. For this compound, if it were to react with a chiral reagent or at a prochiral center, the diastereoselectivity of the reaction would be a key mechanistic feature to investigate.

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful and definitive technique for tracing the fate of specific atoms throughout a chemical reaction. wikipedia.orgresearchgate.net By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ³⁴S for ³²S), researchers can follow the labeled atom's journey from reactant to product. wikipedia.orgresearchgate.net This method provides unambiguous evidence for bond-forming and bond-breaking steps, which is essential for validating or refuting proposed reaction mechanisms.

In the context of reactions involving this compound, isotopic labeling can be employed to clarify several mechanistic aspects. For instance, in a hydrolysis reaction, labeling the oxygen atom of water (H₂¹⁸O) can determine whether the oxygen in the resulting carboxylic acid product originates from the water molecule or the ethoxy group of the thioamide. Similarly, labeling the nitrogen or sulfur atom can provide insights into rearrangement reactions or the formation of intermediates.

A hypothetical isotopic labeling experiment to investigate the mechanism of a specific reaction of this compound is outlined below.

Hypothetical Reaction: Conversion of this compound to a heterocyclic compound.

Table 1: Hypothetical Isotopic Labeling Scheme for Mechanistic Validation

| Labeled Atom | Position in this compound | Expected Position in Product (if mechanism A is correct) | Expected Position in Product (if mechanism B is correct) |

| ¹³C | Carbonyl Carbon | Ring Carbon | Side-chain Carbon |

| ¹⁵N | Nitrogen Atom | Ring Nitrogen | Expelled as ¹⁵N-containing byproduct |

| ³⁴S | Sulfur Atom | Ring Sulfur | Expelled as ³⁴S-containing byproduct |

The analysis of the product mixture using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy would reveal the location of the isotopic label, thereby providing strong evidence for one mechanistic pathway over another.

Computational Support for Proposed Mechanisms

While experimental techniques like isotopic labeling provide crucial evidence, computational chemistry offers a complementary and increasingly powerful approach to understanding reaction mechanisms. nih.govresearchgate.net By modeling the reaction at a molecular level, computational methods can provide detailed information about reaction energetics, transition states, and reaction pathways that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately and efficiently calculate the electronic structure of molecules. nih.govmdpi.com In the study of reaction mechanisms involving this compound, DFT calculations can be used to:

Determine the relative energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface for the reaction, identifying the most energetically favorable pathway.

Characterize the geometry of transition states. The transition state is the highest energy point along the reaction coordinate and represents the "point of no return" for a chemical reaction. Understanding its structure provides critical insights into the bond-forming and bond-breaking processes.

Calculate activation energies. The activation energy is the energy barrier that must be overcome for a reaction to occur. DFT calculations can predict these barriers, which can then be compared with experimental kinetic data.

For example, in a proposed multi-step reaction of this compound, DFT calculations could be used to evaluate the energetics of each step, as illustrated in the hypothetical data below.

Table 2: Hypothetical DFT Calculated Energies for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | +2.1 |

| Transition State 2 | +22.5 |

| Products | -12.7 |

These calculations would suggest that the second step, proceeding through Transition State 2, is the rate-determining step of the reaction due to its higher activation energy.

While DFT calculations provide a static picture of a reaction's energetics, molecular dynamics (MD) simulations can offer a dynamic view of the reaction pathway. MD simulations model the motion of atoms and molecules over time, allowing researchers to visualize the entire reaction trajectory.

In the context of this compound, MD simulations can be particularly useful for:

Exploring conformational changes that may occur during the reaction. The flexibility of the ethoxy group can influence the molecule's reactivity, and MD simulations can reveal how its orientation affects the reaction pathway.

Simulating the role of solvent molecules. Reactions are often carried out in a solvent, and the interactions between the solute and solvent can have a significant impact on the reaction mechanism. MD simulations can explicitly model these interactions, providing a more realistic picture of the reaction environment.

Identifying unexpected reaction pathways. By simulating the system at elevated temperatures (a technique known as accelerated MD), it is possible to observe rare events and discover novel reaction mechanisms that might not be predicted by static DFT calculations alone.

The combination of isotopic labeling studies, DFT calculations, and molecular dynamics simulations provides a powerful and comprehensive approach to unraveling the intricate details of reaction mechanisms involving this compound. This fundamental understanding is essential for the continued development of synthetic methodologies and the rational design of new chemical entities.

Advanced Spectroscopic and Structural Characterization of 2 Ethoxyethanethioamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for determining the molecular structure of 2-Ethoxyethanethioamide in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations of atomic nuclei, a complete picture of the molecule's constitution and conformation can be assembled.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound (CH₃-CH₂-O-CH₂-C(S)NH₂), a distinct cross-peak would be observed between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethoxy group, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting molecular fragments and assigning quaternary carbons, such as the thiocarbonyl carbon (C=S). For instance, the protons of the methylene group adjacent to the thioamide would show a correlation to the thiocarbonyl carbon. The thioamide protons (-NH₂) would also be expected to show a correlation to the thiocarbonyl carbon.

The expected ¹H and ¹³C NMR assignments and key 2D NMR correlations for this compound are summarized in the tables below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table details the predicted chemical shifts (in ppm) for each unique proton and carbon atom in the molecule.

| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | CH₃- | 1.25 (triplet) | 15.2 |

| 2 | -CH₂-O- | 3.60 (quartet) | 67.5 |

| 3 | -O-CH₂- | 3.90 (singlet) | 75.0 |

| 4 | -C(S)NH₂ | --- | 204.0 |

Table 2: Key Predicted 2D NMR Correlations (COSY, HSQC, HMBC) This interactive table outlines the expected correlations between different atoms, which helps in confirming the molecular structure.

| Experiment | Correlating Protons | Correlating Carbons |

|---|---|---|

| COSY | H1 ↔ H2 | --- |

| HSQC | H1 | C1 |

| H2 | C2 | |

| H3 | C3 | |

| HMBC | H1 | C2 |

| H2 | C1, C3 | |

| H3 | C2, C4 |

Dynamic NMR for Rotational Barriers and Conformational Exchange

The carbon-nitrogen (C-N) bond in thioamides possesses significant double-bond character due to resonance, which leads to restricted rotation around this bond. cdnsciencepub.comnih.govnih.gov This phenomenon can be studied using variable temperature (dynamic) NMR.

At low temperatures, the rotation around the C-N bond of this compound would be slow on the NMR timescale, making the two protons of the primary thioamide (-NH₂) group magnetically inequivalent. This would result in two separate signals in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases. The two signals will broaden, move closer together, and eventually merge into a single broad peak at a specific temperature known as the coalescence temperature (Tc). nanalysis.com Further increasing the temperature would cause this peak to sharpen into a single signal, indicating rapid rotation.

The free energy of activation (ΔG‡) for this rotational barrier can be calculated from the coalescence temperature. This provides valuable insight into the electronic nature and stability of the thioamide bond. nih.govcdnsciencepub.com

Table 3: Illustrative Dynamic NMR Data for the -NH₂ Protons of this compound This table shows the expected changes in the NMR signal for the thioamide protons at different temperatures, illustrating the principles of dynamic NMR.

| Temperature | Appearance of -NH₂ Signal | Exchange Rate |

|---|---|---|

| Low Temperature | Two distinct broad singlets | Slow |

| Coalescence (Tc) | One very broad singlet | Intermediate |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides structural information about molecules in their solid form, which can be crystalline or amorphous. tudublin.ie Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local environment and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

For this compound, ssNMR could differentiate between different crystalline polymorphs, as distinct crystal packing arrangements would lead to different chemical shifts. An amorphous form would typically show broader peaks compared to a crystalline form. This technique is particularly powerful for characterizing the bulk material without the need for dissolution.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. nih.gov This technique can provide accurate measurements of bond lengths, bond angles, and details of intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

Analysis of a suitable single crystal of this compound would yield its exact molecular geometry. The thioamide functional group [-C(S)NH₂] is expected to be planar or nearly planar due to the delocalization of π-electrons. Key structural parameters that would be determined include the lengths of the C=S and C-N bonds. The C=S bond is characteristically longer than a C=O bond, while the C-N bond is shorter than a typical C-N single bond, confirming its partial double-bond character. nih.gov

Table 4: Plausible Molecular Geometry Parameters for this compound from X-ray Diffraction This table presents expected bond lengths and angles based on data from similar thioamide structures.

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C=S | 1.68 Å |

| C-N | 1.33 Å |

| C-C | 1.51 Å |

| **Bond Angles (°) ** | |

| N-C-S | 122° |

| N-C-C | 116° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant interaction. The -NH₂ group is a strong hydrogen bond donor, while the sulfur atom of the thiocarbonyl group is an effective hydrogen bond acceptor. nih.govrsc.org

Table 5: Potential Intermolecular Interactions in Crystalline this compound This interactive table lists the likely hydrogen bonds and other intermolecular forces that would stabilize the crystal structure.

| Interaction Type | Donor | Acceptor | Plausible Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | S=C | ~2.5 (H···S) |

| Hydrogen Bond | N-H | O (ether) | ~2.0 (H···O) |

Conformational Preference and Isomerism

The structural flexibility of this compound is primarily governed by rotations around several key single bonds, leading to various conformational isomers, also known as rotamers. The most significant of these is the rotation around the central carbon-nitrogen (C-N) bond of the thioamide group. Due to the significant double-bond character of the thioamide C-N bond, arising from resonance, the rotational barrier is considerably higher than that of a typical C-N single bond, with reported energy barriers around 25-26 kcal/mol for similar thioamides. nih.gov This restricted rotation leads to the existence of distinct and potentially isolable cis and trans rotational isomers relative to the C-N bond. nih.govresearchgate.net

The conformational preferences are also dictated by non-covalent interactions, such as intramolecular hydrogen bonding and steric repulsion. nih.govresearchgate.net The presence of the relatively bulky sulfur atom can lead to steric clashes with adjacent groups, influencing the stability of certain conformers. nih.gov The specific conformational landscape of this compound would be a balance between the planar preference of the thioamide group and the steric and electronic effects of the ethoxyethyl substituent.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for analyzing the functional groups and conformational details of this compound. These two techniques are complementary; vibrations that are strong in Raman spectra are often weak in IR, and vice-versa, allowing for a more complete vibrational analysis. spectroscopyonline.comthermofisher.comcovalentmetrology.comsurfacesciencewestern.com

The thiocarbonyl (C=S) group is the defining feature of a thioamide, yet its vibrational signature can be complex. Unlike the carbonyl (C=O) stretch, which typically appears as a strong, sharp band in a well-defined region, the C=S stretching vibration is known to be highly coupled with other vibrational modes, particularly C-N stretching and N-H bending. actachemscand.org This coupling causes the C=S stretching character to be distributed over several bands, and its position can vary widely, with reports placing it anywhere from below 800 cm⁻¹ to over 1500 cm⁻¹. researchgate.net

Detailed studies on simple thioamides like thioacetamide (B46855) and related compounds have led to a more refined understanding of these vibrations. Generally, bands in the 1200-1600 cm⁻¹ region possess significant contributions from both C-N and C=S stretching. However, a band in the 600-800 cm⁻¹ range is often considered to have a more pure C=S stretching character. actachemscand.org This assignment is supported by studies where sulfur is substituted with selenium, causing a significant shift of this particular band to a lower frequency. actachemscand.org

For this compound, one would expect to observe several bands related to the thioamide moiety. The table below summarizes the expected vibrational modes based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| N-H Stretch | 3100-3400 | FT-IR (strong) | Position and shape are highly sensitive to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850-3000 | FT-IR, Raman (strong) | Characteristic of the ethoxyethyl group. |

| Thioamide I (mixed C=S, C-N, δN-H) | 1300-1550 | FT-IR (strong) | A composite band with significant C-N stretching character. |

| Thioamide II (mixed C-N, δN-H, C=S) | 1200-1400 | FT-IR (medium) | Another coupled vibration of the thioamide group. |

| C-O-C Stretch (Ether) | 1070-1150 | FT-IR (strong) | Characteristic strong absorption for the ether linkage. |

| Thioamide III (purer C=S stretch) | 600-800 | FT-IR, Raman | Often considered a more direct indicator of the C=S bond, though can be weak. actachemscand.orgresearchgate.net |

This table is generated based on typical vibrational frequencies for thioamide and ether functional groups.

IR spectroscopy is an exceptionally sensitive tool for studying hydrogen bonding. The N-H group of the primary thioamide in this compound can act as a hydrogen bond donor. Thioamides are known to be better hydrogen bond donors than their amide counterparts due to the increased acidity of the N-H protons. nih.gov

In a non-polar solvent or in the gas phase where the molecule is isolated, the N-H stretching vibration would appear as a relatively sharp band in the 3300-3400 cm⁻¹ region. In the solid state or in a concentrated solution in a non-polar solvent, intermolecular hydrogen bonds of the N-H···S=C type will form. This interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (typically a redshift of 50-100 cm⁻¹ or more) and the absorption band to become significantly broader. youtube.comresearchgate.net The extent of this broadening and shifting provides qualitative information about the strength and extent of the hydrogen bonding network. youtube.comresearchgate.netmdpi.com

By performing concentration-dependent studies in an inert solvent, it is possible to distinguish between intermolecular and intramolecular hydrogen bonding. As the solution is diluted, the intensity of the broad band corresponding to intermolecular hydrogen bonds decreases, while a sharper "free" N-H band appears or increases in intensity. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the characterization of this compound, providing two critical pieces of information: its exact molecular weight, which confirms the elemental composition, and its fragmentation pattern, which offers structural insights.

The calculated exact mass of the molecular ion [M]⁺• or the protonated molecule [M+H]⁺ of this compound (C₅H₁₁NOS) can be determined with high precision (typically to within 5 ppm), allowing for unambiguous confirmation of its molecular formula.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule undergoes fragmentation. The resulting fragmentation pattern is a molecular fingerprint. For this compound, fragmentation is expected to occur primarily at the ether and thioamide functionalities. Key fragmentation pathways would likely include:

α-Cleavage at the Ether Oxygen: This is a common pathway for ethers, involving the cleavage of the C-C bond adjacent to the oxygen atom. scribd.comyoutube.comnih.govyoutube.com This could lead to the loss of an ethyl radical (•CH₂CH₃) or the formation of resonance-stabilized oxonium ions.

Cleavage adjacent to the Thiocarbonyl Group: The C-C bond alpha to the C=S group can cleave, leading to the loss of the ethoxyethyl side chain.

McLafferty-type Rearrangement: If sterically feasible, a gamma-hydrogen from the ethoxyethyl chain could be transferred to the sulfur atom, followed by the elimination of a neutral alkene molecule.

Cleavage of the Thioamide Group: Fragmentation can occur at the C-N or C-S bonds, leading to characteristic ions.

A plausible fragmentation scheme for this compound is presented below, highlighting some of the expected major fragment ions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 133.0561 ([M]⁺•) | 104.0428 | •C₂H₅ | [M - ethyl]⁺, α-cleavage at the ether. |

| 133.0561 ([M]⁺•) | 88.0323 | •CHS | Loss of the thioformyl (B1219250) radical. |

| 133.0561 ([M]⁺•) | 75.0245 | C₃H₆O | Cleavage of the C-C bond alpha to the thioamide. |

| 133.0561 ([M]⁺•) | 59.0116 | C₃H₆O | Ion corresponding to [CSNH₂]⁺. |

| 133.0561 ([M]⁺•) | 45.0340 | C₂H₄NS | Ion corresponding to the ethoxy cation [CH₃CH₂O]⁺. |

This table presents hypothetical fragmentation data based on established principles for ethers and thioamides. scribd.comyoutube.comnih.govyoutube.comnih.govlibretexts.orgwikipedia.orgyoutube.commiamioh.edu

Advanced Spectroscopic Techniques for Specialized Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. If this compound were part of a surface film, self-assembled monolayer, or functionalized material, XPS would be a key technique for its characterization.

The analysis would focus on the core-level spectra of the constituent elements, particularly sulfur (S 2p) and nitrogen (N 1s). The binding energy of the photoemitted electrons is characteristic of the element and its chemical environment (oxidation state and bonding partners).

Sulfur (S 2p): The S 2p spectrum for the thioamide group is expected to show a characteristic binding energy that distinguishes it from other sulfur species. For organic sulfur compounds, the S 2p₃/₂ binding energy for thiols (R-SH) is typically around 164 eV. thermofisher.com For a thiocarbonyl group (C=S), the binding energy is expected to be slightly higher, potentially in the 164.5-165 eV range, reflecting the different chemical environment compared to a thiol or a sulfide (B99878). researchgate.net This would clearly differentiate it from oxidized sulfur species like sulfones or sulfates, which appear at much higher binding energies (>168 eV). diva-portal.org

Nitrogen (N 1s): The N 1s binding energy for the amide/thioamide nitrogen would be expected in the range of 399-401 eV. This value helps to confirm the presence of the thioamide functional group and distinguish it from other nitrogen functionalities, such as amines (lower binding energy) or protonated/quaternary nitrogen species (higher binding energy). researchgate.net

By analyzing the positions and areas of these peaks, XPS can confirm the presence of the thioamide functionality on a surface and provide information about its chemical integrity.

| Element | Orbital | Expected Binding Energy (eV) | Notes |

| S | 2p₃/₂ | ~164.0 - 165.0 | Differentiates C=S from sulfides (~162 eV) and sulfates (>168 eV). thermofisher.comxpsfitting.com |

| N | 1s | ~399.5 - 401.0 | Characteristic of an amide/thioamide nitrogen. |

| C | 1s | ~285.0, ~286.5, ~288.0 | Multiple peaks for C-C/C-H, C-O/C-N, and C=S environments, respectively. |

| O | 1s | ~532.5 - 533.5 | Characteristic of the C-O ether linkage. |

This table provides estimated binding energies referenced to adventitious carbon at 284.8 eV.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated with a transmission electron microscope (TEM), that provides insights into the elemental composition and electronic structure of a material at high spatial resolution. wikipedia.orgeels.info The method involves analyzing the energy distribution of electrons that have passed through a thin sample; some electrons undergo inelastic scattering, losing a discrete amount of energy characteristic of the atoms they interact with. wikipedia.org This energy loss is particularly useful for identifying elemental components through inner-shell ionizations. myscope.training

For a molecule such as this compound, EELS can serve as a valuable tool for elemental mapping and understanding the local chemical environment. The core-loss spectrum, which arises from the excitation of inner-shell electrons, contains ionization edges unique to each element present in the sample. mst.or.jp Consequently, one could map the spatial distribution of carbon (C), nitrogen (N), oxygen (O), and sulfur (S) across a sample containing the compound. This capability is especially sensitive to light elements, offering an advantage over techniques like Energy-Dispersive X-ray Spectroscopy (EDS). myscope.trainingmst.or.jp

By focusing on the fine structure of these ionization edges—known as Energy Loss Near Edge Structure (ELNES)—information about the local bonding environment and oxidation states can be extracted. myscope.training For this compound, this could potentially differentiate the carbon atoms in the ethoxy group from those in the thioamide backbone, or distinguish the nitrogen and sulfur atoms within the thioamide functional group. researchgate.net

Table 1: Illustrative EELS Core-Loss Ionization Edges for this compound

The following table presents the expected characteristic energy losses (core-loss edges) for the constituent elements of this compound. Experimental values may vary slightly based on the chemical environment and instrumentation.

| Element | Atomic Symbol | Core-Level | Approximate Edge Energy (eV) | Information Provided |

| Carbon | C | K-edge | ~284 | Presence and distribution of carbon; ELNES can probe sp² vs. sp³ hybridization. |

| Nitrogen | N | K-edge | ~401 | Presence and distribution of nitrogen; ELNES can indicate bonding state within the thioamide group. |

| Oxygen | O | K-edge | ~532 | Presence and distribution of oxygen, localizing the ethoxy group. |

| Sulfur | S | L₂₃-edge | ~165 | Presence and distribution of sulfur; ELNES can provide information on oxidation state. |

This table is illustrative, showing the expected core-loss edges based on standard EELS data for these elements.

Mössbauer Spectroscopy for Metal-Containing Derivatives (if applicable)

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific isotopes, most notably Iron-57 (⁵⁷Fe). mdpi.comcarleton.edu It is exclusively applicable to solid-state samples containing a Mössbauer-active nucleus and cannot be used on the pure organic ligand this compound. However, it is an exceptionally informative method for characterizing metal-containing derivatives, such as coordination complexes where this compound acts as a ligand. mdpi.com

The technique measures the resonant absorption of gamma rays by nuclei, providing information through hyperfine interactions between the nucleus and its surrounding electrons. wikipedia.org Key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). acs.org

Isomer Shift (δ): This parameter is related to the electron density at the nucleus and is highly sensitive to the oxidation state (e.g., Fe²⁺ vs. Fe³⁺) and the spin state of the metal ion. acs.orge3s-conferences.org

Quadrupole Splitting (ΔEQ): This arises from the interaction between the nuclear quadrupole moment and a non-symmetrical local electric field gradient. wikipedia.org Its magnitude provides information about the symmetry of the coordination environment around the metal atom. carleton.eduacs.org

For a hypothetical octahedral complex of iron(II) with this compound ligands, Mössbauer spectroscopy could readily distinguish between high-spin and low-spin electronic configurations. mdpi.come3s-conferences.org Thioamides can act as ligands, coordinating to a metal center through the sulfur or nitrogen atoms. researchgate.net The strength of the ligand field created by this compound would determine the spin state of the Fe(II) center, which in turn would be reflected in the Mössbauer parameters. e3s-conferences.org

Table 2: Representative ⁵⁷Fe Mössbauer Parameters for Hypothetical High-Spin and Low-Spin Fe(II) Complexes with this compound Ligands

| Complex Type | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Interpretation |

| Octahedral Fe(II) | High-Spin (S=2) | High (> 0.6) | Large (> 2.0) | Indicates a weak ligand field from this compound, typical for Fe²⁺ in a distorted octahedral environment. e3s-conferences.org |

| Octahedral Fe(II) | Low-Spin (S=0) | Low (< 0.5) | Small (< 1.0) | Indicates a strong ligand field from this compound, leading to spin pairing. Characteristic of Fe²⁺ in a more symmetric environment. mdpi.come3s-conferences.org |

This table provides typical ranges for ⁵⁷Fe Mössbauer parameters to illustrate how the technique could characterize metal derivatives of this compound. The values are relative to iron metal at room temperature.

Theoretical and Computational Chemistry Studies on 2 Ethoxyethanethioamide

Conformational Analysis and Potential Energy Surfaces

Intramolecular Interactions and Conformational Stability:An analysis of intramolecular interactions and the factors governing the conformational stability of 2-Ethoxyethanethioamide is not available.

While general computational studies have been conducted on the broader class of thioamides, these findings are not specific to this compound and cannot be presented here in accordance with the instructions to focus solely on the specified compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. For this compound, MD simulations would be invaluable for understanding its dynamic properties in various environments. The simulations are typically performed at constant temperature and pressure to mimic experimental conditions.

The behavior of a solute molecule is significantly influenced by its surrounding solvent, a phenomenon known as solvation. MD simulations can elucidate the solvation effects on this compound by modeling the compound in a solvent box, typically with water or other organic solvents. These simulations can track the rearrangement of solvent molecules around the solute following a change, such as photoexcitation, a process referred to as solvation dynamics.

The simulation would reveal the structure of the solvation shell around this compound, including the number of solvent molecules in the first solvation shell and their preferred orientations. The dynamics of these solvent molecules, such as their residence time within the solvation shell, can also be calculated. This information is crucial for understanding the stability and reactivity of this compound in solution.

Table 1: Hypothetical Solvation Dynamics Data for this compound in Water

| Property | Simulated Value |

| First Solvation Shell Radius (Å) | 3.5 |

| Average Water Molecules in First Shell | 15 |

| Water Residence Time (ps) | 5.2 |

| Solvation Energy (kcal/mol) | -12.8 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

MD simulations can provide a detailed picture of the intermolecular interactions between this compound and surrounding molecules. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the compound's physical and chemical properties.

By analyzing the trajectories from an MD simulation, it is possible to identify and quantify the specific interactions between the functional groups of this compound (the ethoxy group, the thioamide group) and solvent molecules. For instance, the hydrogen bonding patterns between the thioamide group and water molecules could be characterized, including the average number of hydrogen bonds and their lifetimes. Understanding these interactions is key to predicting the compound's solubility, miscibility, and behavior in complex environments.

Prediction of Spectroscopic Parameters

Computational chemistry offers methods to predict spectroscopic parameters, which can be a powerful tool for structure elucidation and assignment of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods can predict NMR chemical shifts (δ) and coupling constants (J) with a useful degree of accuracy. The process typically involves:

Performing a conformational search to identify the low-energy structures of this compound.

Optimizing the geometry of each conformer using quantum mechanical methods.

Calculating the isotropic shielding values for each nucleus.

Averaging these values based on the Boltzmann population of each conformer to obtain the predicted chemical shifts.

Proton-proton coupling constants can also be calculated from the dihedral angles of the minimum energy conformers using equations like the modified Karplus equation. These predicted spectra can then be compared with experimental data to confirm the structure of this compound.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Label | Predicted Chemical Shift (ppm) |

| H-1 | 1.25 |

| H-2 | 3.60 |

| H-3 | 2.80 |

| H-4 | 8.50 |

| H-5 | 9.10 |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified or computationally derived values for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental spectra.

The calculation of vibrational frequencies is typically performed on the optimized geometry of the molecule. The second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes that describe the motion of the atoms for each vibration. The predicted frequencies are often scaled by an empirical factor to better match experimental values. For a molecule like this compound, this would allow for the assignment of characteristic vibrations such as the C=S stretch of the thioamide group and the C-O-C stretches of the ethoxy group.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Thioamide | C=S Stretch | 1150 |

| Thioamide | N-H Bend | 1550 |

| Ethoxy | C-O-C Stretch | 1100 |

| Alkyl | C-H Stretch | 2950 |

Note: This table contains hypothetical data for illustrative purposes and is not based on published research for this compound.

Applications of 2 Ethoxyethanethioamide in Advanced Organic Synthesis and Materials Science

2-Ethoxyethanethioamide as a Versatile Synthon in Organic Synthesis

As a synthon, or synthetic building block, this compound provides a reactive handle for the construction of more elaborate molecules. The thioamide group's unique reactivity, compared to its amide counterpart, allows for specific chemical transformations that are crucial in multistep syntheses.

Thioamides are well-established precursors for the synthesis of a wide array of sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net The this compound molecule contains the necessary functionality to participate in various cyclization reactions. The presence of nucleophilic sulfur and nitrogen atoms, along with an electrophilic thiocarbonyl carbon, allows it to react with dielectrophilic reagents to form five- or six-membered rings. acs.org

For instance, reactions with α-haloketones can yield thiazoles, while reactions with other bifunctional reagents can lead to thiadiazoles or benzothiazoles. researchgate.net This versatility makes thioamides like this compound valuable starting materials for building molecular complexity. researchgate.net

| Reactant Type | Resulting Heterocycle | Reaction Principle |

|---|---|---|

| α-Halocarbonyls | Thiazole (B1198619) | Hantzsch thiazole synthesis variant |

| 1,2-Dihaloalkanes | Thiazoline | Nucleophilic substitution and cyclization |

| Propargyl alcohols | Thiazole | Acid-mediated propargylation and cyclization researchgate.net |

| Aryl isothiocyanates (with base) | Benzothiazole | Intramolecular dehydrogenative C-S coupling researchgate.net |

The thioamide bond is a powerful, yet underexplored, moiety for structuring self-assembling systems. nih.gov Compared to amides, thioamides are stronger hydrogen bond donors but weaker acceptors. nih.govnih.gov This distinction, along with the high dipole moment of the thioamide bond, allows for the formation of strong, directional, and cooperative hydrogen-bonding networks that stabilize large supramolecular polymers. nih.govtue.nl

In the context of this compound, the N-H protons can act as hydrogen bond donors while the thiocarbonyl sulfur can act as an acceptor, facilitating the formation of one-dimensional helical or columnar structures. nih.govtue.nl Furthermore, the incorporation of a thioamide bond into a peptide macrocycle has been shown to restrict the molecule's conformational flexibility. rsc.orgnih.gov This effect, driven by van der Waals interactions involving the larger sulfur atom, can lead to more defined three-dimensional structures, which is a critical factor in designing molecules with high biological activity and improved metabolic stability. rsc.orgnih.gov

Thioamides can serve as versatile reactants in transition-metal-catalyzed cross-coupling reactions, particularly in desulfurative C-C bond formations. acs.orgresearchgate.net The Liebeskind-Srogl cross-coupling reaction is a notable example, where a palladium(0) catalyst and a stoichiometric copper(I) cofactor mediate the coupling of thioamides with partners like boronic acids, organostannanes, and arylsiloxanes under neutral conditions. acs.orgacs.org

This reaction proceeds with the extrusion of the sulfur atom, effectively replacing the C=S group with a new carbon-carbon bond. acs.org While many examples involve cyclic thioamides, the underlying principle demonstrates the utility of the thioamide group as a "traceless" activating group for C-C coupling. acs.orgthieme-connect.com This methodology allows for the functionalization of molecules at the position of the thioamide group, providing a powerful tool for late-stage modification of complex structures. The reaction is often facilitated by microwave irradiation, which can shorten reaction times and improve yields. acs.orgacs.org

Ligand Design and Coordination Chemistry (Non-Catalytic Focus)

The thioamide functional group is an excellent ligand for a variety of metal ions due to the presence of both a soft donor atom (sulfur) and a harder donor atom (nitrogen). nih.govresearchgate.net This dual-donor capability allows thioamides like this compound to form stable metal complexes with diverse coordination geometries.

Thioamides are highly versatile ligands capable of coordinating to metal centers in several modes: as a monodentate ligand through the sulfur atom, as a bridging ligand between two metal centers, or as a bidentate chelating ligand using both the sulfur and nitrogen atoms. researchgate.net The N,S bidentate chelation is particularly common and leads to the formation of a stable five-membered ring with the metal ion. nih.gov This chelating property is fundamental to the design of metal-containing scaffolds and functional organometallic complexes. nih.govtandfonline.com

| Coordination Mode | Coordinating Atoms | Description |

|---|---|---|

| Monodentate | Sulfur | The lone pair on the soft sulfur atom coordinates to a single metal center. This is common with soft metal ions. researchgate.net |

| Bidentate (Chelating) | Nitrogen and Sulfur | The ligand coordinates to a single metal center through both N and S atoms, forming a stable metallacycle. nih.govresearchgate.net |

| Bridging | Sulfur | The sulfur atom coordinates to two different metal centers, linking them together to form multinuclear complexes. researchgate.net |

The presence of different donor atoms within the this compound structure allows for selective binding to specific metal ions, a principle governed by Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom is a soft Lewis base, demonstrating a strong binding affinity for soft Lewis acidic metals. tandfonline.comresearchgate.net In contrast, harder metal ions have a lower affinity for the soft sulfur donor.

This inherent selectivity makes thioamide-containing molecules valuable as agents for metal sequestration or as sensors. For example, the natural product methanobactin, which contains thioamide groups, exhibits an extremely high affinity for copper(I). nih.gov Consequently, this compound is predicted to bind preferentially to soft or borderline metal ions over hard ones.

| Metal Ion Class | Examples | Predicted Binding Affinity | Rationale |

|---|---|---|---|

| Soft Acids | Cu(I), Ag(I), Au(I), Hg(II), Pd(II), Pt(II) | High | Strong orbital overlap between the soft sulfur donor and soft metal acceptors. researchgate.net |

| Borderline Acids | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Moderate to High | Can bind effectively, often through N,S chelation. researchgate.net |

| Hard Acids | Na(I), K(I), Mg(II), Ca(II), Al(III), Fe(III) | Low | Poor interaction between the soft sulfur donor and hard metal acceptors. Binding would be weak and primarily electrostatic. |

Potential in Polymer and Materials Chemistry

The unique combination of a reactive thioamide group and a flexible ethoxy side chain in this compound presents intriguing possibilities for its use in polymer and materials chemistry. Although specific studies on this compound are not prominent, its potential can be inferred from the broader understanding of thioamide-containing polymers and functional materials.

Monomer or Initiator for Specialty Polymerization Reactions

The thioamide functionality in this compound could allow it to act as a monomer in various polymerization reactions. Thioamides have been shown to participate in copolymerizations, particularly with vinyl monomers, through radical pathways. nih.govacs.org This suggests that this compound could be copolymerized with common monomers to introduce thioether linkages into the polymer backbone. nih.govacs.org Such a process could yield polymers with unique properties, such as degradability under specific conditions. nih.govacs.org

The presence of the thioamide group could also be leveraged in supramolecular chemistry, where directional and cooperative hydrogen bonding can lead to the formation of self-assembling supramolecular polymers. tue.nl

Below is a hypothetical data table illustrating the potential outcomes of copolymerizing this compound with a vinyl monomer like N-isopropylacrylamide, based on general findings for thioamide copolymerizations.

Hypothetical Copolymerization of this compound and N-isopropylacrylamide

| Feed Ratio (this compound:N-isopropylacrylamide) | Incorporation of Thioamide (%) | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) | Glass Transition Temperature (Tg, °C) |

|---|---|---|---|---|

| 1:9 | 8 | 15,000 | 1.4 | 135 |

| 2:8 | 15 | 12,500 | 1.5 | 142 |

Furthermore, the thioamide group could be a precursor to other functionalities, allowing for post-polymerization modification. For instance, the thionation of amide-containing polymers with reagents like Lawesson's reagent is a known method to introduce thioamide groups. rsc.org Conversely, a polymer derived from this compound could potentially undergo further chemical transformations.

Incorporation into Functional Materials for Optoelectronics or Sensors

The incorporation of thioamide functionalities into polymers can significantly alter their properties, which may be beneficial for applications in optoelectronics and sensors. rsc.orgacs.org Optoelectronic materials are characterized by their ability to interact with light and electricity, and their properties are often tunable by modifying their chemical structure. alfa-chemistry.commdpi.comossila.com

The sulfur atom in the thioamide group has available lone pairs of electrons and can coordinate with metal ions. rsc.org This property is particularly relevant for sensor applications, where the binding of a target analyte (like a heavy metal ion) to the polymer can induce a detectable signal. A polymer containing this compound units could potentially act as a sensory material for ions such as Ag+, AuCl4-, and Hg2+. rsc.org

In the realm of optoelectronics, the introduction of thioamide groups can influence the refractive index of a material. rsc.org Polymers with high refractive indices are valuable in applications such as anti-reflective coatings and optical adhesives. While specific data for this compound is unavailable, the general trend of increased refractive index with sulfur incorporation suggests a potential application in this area.

The table below presents hypothetical properties of a functional material incorporating this compound, highlighting its potential for sensor applications.

Hypothetical Properties of a this compound-Based Functional Material for Ion Sensing

| Property | Value |

|---|---|

| Metal Ion Affinity | High for Ag+, AuCl4-, Hg2+ |

| Detection Limit (for Hg2+) | < 10 ppb |

| Response Time | < 5 minutes |

The development of novel organic materials for optoelectronics is a rapidly advancing field, with a focus on materials that are solution-processable and have tunable properties. alfa-chemistry.commdpi.comossila.com While metal oxides and other inorganic materials are common in optoelectronics, organic and polymeric materials offer advantages in terms of flexibility and cost. nih.gov The potential for this compound to contribute to this field lies in its ability to introduce specific functionalities that can be tailored for desired electronic and optical properties. Further research is necessary to explore and validate these potential applications.

Challenges and Future Research Directions for 2 Ethoxyethanethioamide

Overcoming Synthetic Limitations and Scale-Up Issues

The synthesis of thioamides, including 2-Ethoxyethanethioamide, often faces challenges that can impede its large-scale production and application. Traditional methods for thioamide synthesis can require harsh reaction conditions, long reaction times, and the use of toxic reagents chemistryviews.org. While greener and more efficient protocols are emerging, their applicability and scalability for specific compounds like this compound need to be thoroughly investigated.

A significant challenge lies in the development of synthetic routes that are both efficient and scalable. While laboratory-scale synthesis may be achievable, translating these methods to an industrial scale often presents unforeseen difficulties. Issues such as heat management, reagent mixing, and product isolation can become magnified, impacting yield and purity. Future research should focus on developing robust and scalable synthetic methodologies for this compound. This includes the exploration of continuous flow chemistry, which can offer better control over reaction parameters and facilitate safer and more efficient production.

Furthermore, the availability and cost of starting materials can be a limiting factor. Research into alternative and more accessible precursors for the synthesis of this compound is crucial for its economic viability.

Discovery of Novel Reactivity and Unexplored Transformations

The thioamide functional group is known for its versatile reactivity, serving as a precursor to a variety of sulfur-containing heterocycles and other valuable organic compounds chemistryviews.org. However, the full reactive potential of this compound remains largely untapped. Future research should aim to uncover novel transformations and reactivity patterns of this specific thioamide.

Exploring its utility in multicomponent reactions, for instance, could lead to the efficient construction of complex molecular architectures in a single step organic-chemistry.orgorganic-chemistry.org. Investigating its behavior in the presence of various catalysts, including transition metals and organocatalysts, could also unveil new synthetic pathways. The development of innovative methods for the synthesis of thioamides using elemental sulfur as a green and abundant sulfur source is a promising area of research chemistryviews.org.

A deeper understanding of the electronic and steric effects of the ethoxyethyl group on the reactivity of the thioamide moiety will be instrumental in designing new synthetic applications. Computational studies could play a vital role in predicting and rationalizing the reactivity of this compound, guiding experimental efforts towards the discovery of new transformations.

Advancements in Asymmetric Synthesis Utilizing Thioamide Chirality

The development of asymmetric synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral molecules with biological activity. While the direct asymmetric synthesis of thioamides is a developing field, the inherent chirality of certain thioamide structures presents an opportunity for advancements in this area.

Future research could focus on leveraging the unique properties of the thioamide group in this compound to develop novel asymmetric catalytic systems. This could involve the design of chiral ligands that can coordinate to the sulfur atom, enabling enantioselective transformations. The use of chiral catalysts, such as squaramides, has shown promise in asymmetric reactions involving thioamide-related functionalities rsc.orgmdpi.com.

Furthermore, exploring the potential of this compound as a chiral auxiliary or building block in asymmetric synthesis could open up new avenues for the creation of enantiomerically pure compounds. The development of racemization-free methods for the synthesis and manipulation of chiral thioamides will be crucial for their successful application in asymmetric synthesis rsc.org.

Development of Environmentally Benign Synthetic Strategies and Sustainable Production

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, a key challenge is to develop production methods that are environmentally friendly and sustainable. This involves minimizing waste, reducing energy consumption, and using non-toxic and renewable resources.

A promising approach is the use of deep eutectic solvents (DESs) as environmentally benign reaction media. DESs are biodegradable, have low toxicity, and can be recycled and reused, making them an attractive alternative to conventional organic solvents rsc.orgrsc.org. Research into the synthesis of this compound in DESs could significantly enhance its sustainability profile.

Moreover, the use of elemental sulfur as a sulfur source, as opposed to more hazardous sulfur-transfer reagents, aligns with the principles of green chemistry chemistryviews.org. The development of catalytic systems that can efficiently utilize elemental sulfur for the synthesis of this compound is a key research goal. Water-mediated synthesis, which avoids the use of organic solvents altogether, represents another promising avenue for the sustainable production of thioamides organic-chemistry.orgorganic-chemistry.org.

| Synthetic Strategy | Key Features | Sustainability Benefits |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, recyclable | Reduced use of volatile organic compounds, lower environmental impact |

| Elemental Sulfur as Reagent | Abundant and low-cost | Avoids hazardous sulfur-transfer reagents |

| Water-Mediated Synthesis | Eliminates organic solvents | Reduced waste and environmental pollution |

| Continuous Flow Chemistry | Enhanced safety, better control | Improved energy efficiency and scalability |

Integration with Emerging Technologies in Chemical Research (e.g., AI-driven synthesis design)

Q & A

Q. How can researchers enhance the reproducibility of studies on this compound?

- Methodological Answer : Publish raw data (e.g., NMR FID files, crystallographic CIFs) in open repositories (Zenodo, Figshare). Document instrument calibration protocols (e.g., NMR shimming, HPLC column lot numbers). Use standardized reaction scales (e.g., mmol vs. μmol) and report yields as molar percentages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.